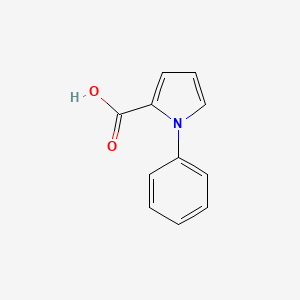

1-phenyl-1H-pyrrole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19047. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLCQPJLSFPJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280909 | |

| Record name | 1-phenyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78540-03-1 | |

| Record name | 78540-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylpyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-phenyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to 1-phenyl-1H-pyrrole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of established synthetic strategies, provide detailed experimental protocols, and offer insights into the practical considerations for each approach.

Introduction

The pyrrole scaffold is a ubiquitous heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. The specific substitution pattern of this compound, featuring an N-phenyl group and a C-2 carboxylic acid, imparts unique electronic and steric properties, making it a valuable building block for the development of novel therapeutics and functional materials. This guide will focus on two classical and one modern approach to its synthesis: the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, and a final hydrolysis step from a readily prepared ester precursor.

Strategic Approaches to the Target Molecule

The synthesis of this compound can be approached through several convergent strategies. The choice of a particular route will often depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. We will explore the following primary pathways:

-

Paal-Knorr Pyrrole Synthesis: A robust and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.

-

Hantzsch Pyrrole Synthesis: A multicomponent reaction that offers a high degree of flexibility in accessing substituted pyrroles.

-

Ester Hydrolysis: A straightforward final step to unmask the carboxylic acid functionality from a more readily synthesized ester precursor.

The overall synthetic landscape is visualized in the workflow diagram below.

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Paal-Knorr Synthesis of this compound

-

A mixture of 4-oxo-4-phenylbutanoic acid (1.0 eq) and aniline (1.1 eq) in a high-boiling solvent such as glacial acetic acid or toluene is heated to reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to extract the acidic product into the aqueous layer.

-

The aqueous layer is washed with the organic solvent to remove any unreacted aniline.

-

The aqueous layer is then acidified with a mineral acid (e.g., 1M HCl) to precipitate the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Hantzsch Pyrrole Synthesis: A Multicomponent Approach

The Hantzsch pyrrole synthesis is a versatile method that involves the condensation of a β-ketoester, an α-haloketone, and a primary amine. [1]For the synthesis of our target molecule, this would typically involve the reaction of aniline, ethyl pyruvate (a β-ketoester analog), and an α-haloester such as ethyl 2-chloroacetoacetate.

Synthesis of a Key Reactant: Ethyl 2-chloroacetoacetate

Ethyl 2-chloroacetoacetate is a crucial building block for the Hantzsch synthesis. It can be prepared by the chlorination of ethyl acetoacetate.

Experimental Protocol: Synthesis of Ethyl 2-chloroacetoacetate

-

In a reaction vessel equipped with a stirrer and a dropping funnel, cool ethyl acetoacetate (1.0 eq) to 0-5 °C.

-

Slowly add sulfuryl chloride (1.05 eq) dropwise while maintaining the temperature below 10 °C. [2]3. After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction by gas chromatography (GC) or TLC.

-

Once the reaction is complete, carefully remove the excess sulfuryl chloride and HCl gas under reduced pressure.

-

The crude ethyl 2-chloroacetoacetate can be purified by vacuum distillation.

Hantzsch Cyclization: Mechanism and Protocol

The Hantzsch synthesis is believed to initiate with the formation of an enamine from the reaction of the primary amine (aniline) and the β-ketoester (ethyl pyruvate). This enamine then acts as a nucleophile, attacking the α-haloketone (ethyl 2-chloroacetoacetate). Subsequent cyclization and aromatization lead to the formation of the pyrrole ring. [1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-phenyl-1H-pyrrole-2-carboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 1-phenyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not extensively published, this document synthesizes known information from closely related structural analogs, outlines robust experimental protocols for its characterization, and offers expert analysis grounded in established chemical principles. This guide is designed to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound.

Molecular Identity and Structural Elucidation

This compound is an aromatic heterocyclic compound featuring a pyrrole ring N-substituted with a phenyl group and substituted at the C2 position with a carboxylic acid. This unique arrangement of functional groups dictates its chemical behavior, reactivity, and potential applications.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 78540-03-1 | PubChem[1] |

| Molecular Formula | C₁₁H₉NO₂ | PubChem[1] |

| Molecular Weight | 187.19 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)N2C=CC=C2C(=O)O | PubChem[1] |

| InChI | InChI=1S/C11H9NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H,(H,13,14) | PubChem[1] |

| InChIKey | GMLCQPJLSFPJMX-UHFFFAOYSA-N | PubChem[1] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N5 [label="N", fontcolor="#4285F4"]; C6 [label="C"]; C7 [label="C"]; O8 [label="O", fontcolor="#EA4335"]; O9 [label="O", fontcolor="#EA4335"]; H_O9 [label="H"];

// Phenyl Ring PC1 [label="C"]; PC2 [label="CH"]; PC3 [label="CH"]; PC4 [label="CH"]; PC5 [label="CH"]; PC6 [label="CH"];

// Define invisible nodes for positioning p_C6 [pos="1.2,0!", shape=point]; p_O8 [pos="2.0,-0.5!", shape=point]; p_O9 [pos="2.0,0.5!", shape=point]; p_H_O9 [pos="2.5,0.5!", shape=point];

// Pyrrole Ring Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N5; N5 -- C1;

// Carboxylic Acid Group Edges C1 -- C6 [len=1.2]; C6 -- O8 [label="=", len=1.0]; C6 -- O9 [len=1.0]; O9 -- H_O9;

// Phenyl Ring Edges N5 -- PC1 [len=1.2]; PC1 -- PC2; PC2 -- PC3; PC3 -- PC4; PC4 -- PC5; PC5 -- PC6; PC6 -- PC1;

// Set positions C1 [pos="0,0!"]; C2 [pos="-1.2,-0.5!"]; C3 [pos="-1.2,-1.5!"]; C4 [pos="0,-2.0!"]; N5 [pos="0.8,-1.2!"]; C6 [pos="1.2,0.5!"]; O8 [pos="1.8,0.0!"]; O9 [pos="1.8,1.0!"]; H_O9 [pos="2.3,1.0!"];

PC1 [pos="2.0,-1.5!"]; PC2 [pos="2.8,-0.8!"]; PC3 [pos="3.8,-1.2!"]; PC4 [pos="4.0,-2.2!"]; PC5 [pos="3.2,-2.9!"]; PC6 [pos="2.2,-2.5!"];

// Add labels to pyrrole ring node [shape=none]; L1 [pos="-0.5,0.2!", label="C2"]; L2 [pos="-1.6,-0.5!", label="C3"]; L3 [pos="-1.6,-1.8!", label="C4"]; L4 [pos="0,-2.4!", label="C5"]; L5 [pos="1.2,-1.2!", label="N1"]; }

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the core physicochemical properties is presented below. Due to a lack of specific experimental data for the title compound, values for structurally related analogs are provided for context where appropriate, and this is clearly noted.

Table 2: Summary of Physicochemical Properties

| Property | Value / Predicted Behavior | Notes and Comparative Analysis |

| Physical State | Solid powder | Expected based on analogous compounds like pyrrole-2-carboxylic acid. |

| Melting Point | Data not available | The parent compound, pyrrole-2-carboxylic acid, has a melting point of 204-208 °C (decomposes).[2] The N-methyl analog has a melting point of 136-138 °C.[3] The N-phenyl group's bulk and electronic effects likely alter the crystal packing, so the melting point will differ significantly. |

| Boiling Point | Not applicable | Expected to decompose at high temperatures before boiling, a common trait for carboxylic acids with high melting points.[4] |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols, ethyl acetate) and aqueous alkaline solutions. Limited solubility in nonpolar solvents and water. | The phenyl and pyrrole rings confer lipophilicity, while the carboxylic acid group allows for dissolution in bases via salt formation and hydrogen bonding with polar protic solvents. A related compound was found to be soluble in several organic solvents.[5] |

| pKa | Data not available; predicted to be in the range of 3.5 - 4.5 | The pKa of a carboxylic acid is influenced by the electron-withdrawing or -donating nature of its substituents. A detailed protocol for experimental determination is provided in Section 4.1. |

Spectroscopic Profile and Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. While a complete experimental spectrum is not publicly available, an expert prediction based on known chemical shift data of its constituent parts provides a reliable guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the phenyl ring protons, and the acidic proton of the carboxyl group.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm, due to strong deshielding and hydrogen bonding. The exact shift is highly dependent on the solvent and concentration.

-

Phenyl Protons (-C₆H₅): These five protons will appear in the aromatic region (approx. 7.2-7.6 ppm). The ortho-protons may be slightly shifted downfield compared to the meta- and para-protons due to the anisotropic effect of the pyrrole ring. Data for 1-phenylpyrrole shows signals around 7.40, 7.38, and 7.22 ppm.[6]

-

Pyrrole Protons (-C₄H₃N-): The three protons on the pyrrole ring will also be in the aromatic region but are typically more shielded than benzene protons. Based on data from pyrrole-2-carboxylic acid, we can expect signals around 6.1, 6.8, and 7.0 ppm.[7] The presence of the N-phenyl group will induce further shifts. The proton at the C5 position is expected to be the most upfield.

Caption: Predicted ¹H NMR proton environments for the molecule.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions characteristic of its aromatic systems.

-

Chromophores: The molecule contains both a phenyl ring and a substituted pyrrole ring. Benzene itself exhibits absorption bands around 184, 204, and a weaker, structured band at 256 nm.

-

Conjugation Effects: The direct attachment of the phenyl group to the pyrrole nitrogen and the conjugation with the carboxylic acid group will extend the π-system. This extension of conjugation is predicted to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to the individual, unsubstituted chromophores. Researchers should expect to see strong absorbance in the 200-300 nm range.

Key Experimental Protocols

To address the absence of published data, the following section provides detailed, field-proven methodologies for determining the critical physicochemical properties of this compound.

Determination of pKa via Potentiometric Titration

Rationale: Potentiometric titration is the gold-standard method for accurately determining the acid dissociation constant (pKa). It relies on monitoring the change in pH of an acidic solution as a standardized basic titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal, as described by the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 20-30 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50 mL of a 1:1 ethanol/water solution to ensure solubility). Gentle warming may be required. Cool the solution to room temperature.

-

pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) to ensure accurate readings.

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titration: Begin adding a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) in small, precise increments (e.g., 0.1-0.2 mL) using a burette.

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue this process well past the equivalence point (the region of most rapid pH change).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (Veq) from the midpoint of the steepest portion of the curve. A first or second derivative plot can be used for higher accuracy.

-

Calculate the volume at the half-equivalence point (Veq/2).

-

The pKa is the pH value on the titration curve that corresponds to the Veq/2 volume.

-

Caption: Workflow for determining pKa by potentiometric titration.

Characterization by UV-Vis Spectroscopy

Rationale: This protocol verifies the presence of the aromatic chromophores and can be used for quantitative analysis via the Beer-Lambert law if a pure standard is available. The choice of solvent is critical, as it must be transparent in the analytical wavelength range.

Step-by-Step Methodology:

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb significantly above 220 nm. Methanol or ethanol are common choices.

-

Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent. A typical concentration for UV-Vis analysis is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and run a baseline scan. This electronically subtracts the absorbance of the solvent and cuvette from subsequent measurements.

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum over the desired range (e.g., 200-400 nm).

-

Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax). The resulting spectrum serves as a qualitative fingerprint for the compound.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with appropriate care, assuming it is a potential irritant until proven otherwise.

GHS Hazard Classification: Based on computational data, the compound is classified with the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill & Exposure: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Conclusion

This guide provides a foundational understanding of the physicochemical properties of this compound, tailored for a scientific audience. While specific experimental values for some properties remain to be published, the predictive analyses and detailed experimental protocols herein offer a robust framework for researchers to characterize and utilize this compound effectively and safely in their development pipelines.

References

-

methyl 1-phenyl-1H-pyrrole-2-carboxylate. Chemical Synthesis Database. Available at: [Link]

-

Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. ResearchGate. Available at: [Link]

-

Pyrrole-2-carboxylic acid. Wikipedia. Available at: [Link]

-

Chemical Properties of 1H-Pyrrole-2-carboxylic acid (CAS 634-97-9). Cheméo. Available at: [Link]

-

1-Phenylpyrrole-2-carboxylic acid. PubChem, National Institutes of Health. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

1 H NMR analysis of pyrrole H/D exchange. ResearchGate. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid. NIST WebBook. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid Mass Spectrum. NIST WebBook. Available at: [Link]

-

Pyrrole-2-carboxylic acid [1H NMR]. SpectraBase. Available at: [Link]

Sources

- 1. 1-Phenylpyrrole-2-carboxylic acid | C11H9NO2 | CID 227455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. 1-甲基-2-吡咯羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-PHENYLPYRROLE(635-90-5) 1H NMR [m.chemicalbook.com]

- 7. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-Phenyl-1H-pyrrole-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Significance of 1-Phenyl-1H-pyrrole-2-carboxylic acid

The this compound scaffold is a cornerstone in medicinal chemistry and materials science. As a privileged structure, its derivatives exhibit a wide range of biological activities, making the unambiguous confirmation of its molecular structure a critical step in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the definitive, non-destructive technique for this purpose.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of this molecule, moving beyond a simple peak list to explain the underlying principles that govern the spectral output. We will dissect the expected chemical shifts, coupling constants, and integration, and provide a field-proven protocol for acquiring a high-fidelity spectrum.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first deconstruct the molecule into its constituent spin systems. The structure contains three distinct regions, each with unique proton environments: the pyrrole ring, the N-phenyl substituent, and the carboxylic acid group.

Caption: Labeled structure of this compound.

The molecule has 8 unique proton signals:

-

Carboxylic Acid: 1 proton (Hₐ)

-

Pyrrole Ring: 3 protons (H₅, H₃, H₄)

-

Phenyl Ring: 5 protons, grouped into 3 environments due to symmetry (Hₒ, Hₘ, Hₚ)

Predicting the ¹H NMR Spectrum: A Deep Dive

The power of NMR lies in its predictability. Based on fundamental principles of shielding, deshielding, and spin-spin coupling, we can construct a theoretical spectrum.

Chemical Shift (δ) Analysis

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) deshield the proton, shifting its signal downfield (higher ppm), while electron-donating groups (EDGs) shield it, causing an upfield shift (lower ppm).[2][3]

-

Carboxylic Acid Proton (Hₐ): This is the most deshielded proton in the molecule. Its signal is expected to be a broad singlet in the 10.0-13.0 ppm range.[4][5][6] The significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and extensive hydrogen bonding.[5] The exact position and broadness are highly dependent on the solvent, concentration, and temperature.[3][6]

-

Pyrrole Ring Protons (H₃, H₄, H₅): The unsubstituted pyrrole protons typically appear between 6.0 and 7.0 ppm.[7][8] In our molecule, two powerful substituents modulate these shifts:

-

The N-phenyl group acts as an EWG due to the nitrogen's electronegativity and potential for delocalization into the phenyl ring.

-

The C2-carboxylic acid group is a strong EWG, significantly deshielding adjacent protons.

-

H₅: This proton is adjacent to the nitrogen atom and is expected to be the most downfield of the pyrrole protons, likely appearing around 7.0-7.2 ppm .

-

H₃: This proton is ortho to the strongly electron-withdrawing carboxylic acid group, leading to significant deshielding. Its signal is predicted to be around 7.0-7.1 ppm .

-

H₄: This proton is meta to the carboxylic acid and is the most shielded of the three pyrrole protons. It is expected to appear around 6.2-6.4 ppm .

-

-

Phenyl Ring Protons (Hₒ, Hₘ, Hₚ): The pyrrole ring attached to the phenyl group acts as a substituent. Its net electronic effect will determine the shifts. The nitrogen lone pair can donate electron density, but the overall heterocyclic system is generally considered electron-withdrawing.

-

Ortho Protons (Hₒ): These two protons are closest to the pyrrole ring and will experience its anisotropic effects. They are expected to appear as a multiplet around 7.4-7.6 ppm .

-

Meta Protons (Hₘ): These two protons will be in a similar environment to the ortho protons and are expected to be part of the same complex multiplet, also around 7.4-7.6 ppm .

-

Para Proton (Hₚ): This single proton will likely be slightly shielded relative to the ortho and meta protons, appearing around 7.2-7.4 ppm .

-

Spin-Spin Coupling (J-Coupling) and Multiplicity

Coupling between adjacent non-equivalent protons splits signals into multiplets, providing crucial connectivity information. The splitting pattern follows the n+1 rule, where 'n' is the number of neighboring protons.

Caption: Key J-coupling interactions within the molecule.

-

Hₐ (COOH): Typically a broad singlet due to rapid chemical exchange and the absence of adjacent protons.

-

H₅: Coupled to H₄. Will appear as a doublet of doublets (dd) due to small coupling with H₃.

-

H₄: Coupled to both H₅ and H₃. Will appear as a triplet or more accurately, a doublet of doublets (dd) .

-

H₃: Coupled to H₄. Will appear as a doublet of doublets (dd) due to small coupling with H₅.

-

Phenyl Protons (Hₒ, Hₘ, Hₚ): These protons will exhibit complex ortho, meta, and para couplings, likely resulting in an overlapping multiplet .

Predicted Data Summary

| Proton Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Expected J-Coupling (Hz) |

| Hₐ (COOH) | 1H | 10.0 - 13.0 | Broad Singlet (br s) | N/A |

| Hₒ / Hₘ | 4H | 7.4 - 7.6 | Multiplet (m) | Jₒ,ₘ ≈ 7-8; Jₘ,ₚ ≈ 7-8 |

| Hₚ | 1H | 7.2 - 7.4 | Multiplet (m) | Jₘ,ₚ ≈ 7-8 |

| H₅ | 1H | 7.0 - 7.2 | Doublet of Doublets (dd) | J₄,₅ ≈ 2.5-3.5; J₃,₅ ≈ 1.5-2.5 |

| H₃ | 1H | 7.0 - 7.1 | Doublet of Doublets (dd) | J₃,₄ ≈ 3.5-4.5; J₃,₅ ≈ 1.5-2.5 |

| H₄ | 1H | 6.2 - 6.4 | Doublet of Doublets (dd) | J₃,₄ ≈ 3.5-4.5; J₄,₅ ≈ 2.5-3.5 |

Note: J-coupling values are estimates based on typical values for pyrrole and benzene systems.[9][10][11]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR spectrum is directly dependent on meticulous sample preparation and proper instrument parameterization.[12]

Causality in Experimental Design

The choices made during preparation are not arbitrary; they are designed to maximize data quality. For instance, the choice of solvent is critical. While CDCl₃ is common, DMSO-d₆ is often superior for carboxylic acids. This is because DMSO is a hydrogen bond acceptor, which disrupts the intermolecular hydrogen bonding dimers of the carboxylic acid, resulting in a sharper, more consistent -COOH signal.[13]

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial.[14]

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[15]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

-

-

NMR Data Acquisition (Typical 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to optimize homogeneity. This is a critical step for achieving sharp lineshapes.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16 to 64 (signal-to-noise dependent)

-

-

-

Data Processing:

-

Apply Fourier Transformation (FT) to the Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm.

-

Integrate all signals. Set the integration of a well-resolved single proton signal (e.g., H₄) to 1.0 to normalize the other integrals.

-

-

Protocol Validation: D₂O Exchange

-

This is a self-validating step to confirm the identity of the acidic proton.[4]

-

After acquiring the initial spectrum, remove the NMR tube.

-

Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.

-

Validation Check: The broad singlet signal between 10-13 ppm should significantly diminish or disappear entirely. This occurs because the acidic proton exchanges with deuterium, which is not observed in ¹H NMR.[4][6]

-

Conclusion: Synthesizing Data for Structural Elucidation

The ¹H NMR spectrum of this compound provides a rich dataset that, when properly interpreted, offers unambiguous confirmation of its structure. The downfield region reveals a broad, exchangeable carboxylic acid proton, while the aromatic region contains distinct signals for the three pyrrole protons and a complex multiplet for the five phenyl protons. By carefully analyzing the chemical shifts, integration values, and coupling patterns, and by employing validation techniques like D₂O exchange, researchers can confidently verify the identity and purity of this important molecular scaffold, ensuring the integrity of subsequent drug development and materials science applications.

References

-

Golubev, N. S., Shenderovich, I. G., Smirnov, S. N., Denisov, G. S., & Limbach, H. H. (1996). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 118(31), 7239-7247. [Link]

-

Pearson Education. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep. [Link]

-

SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester Chemistry Department. [Link]

-

Franklin, M. J., et al. (1993). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Magnetic Resonance in Chemistry. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3547. [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. [Link]

-

Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Shimokawa, S., et al. (1969). Analysis of the N.M.R. spectrum of pyrrole. Molecular Physics, 19(1), 49-61. [Link]

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylpyrrole-2-carboxylic acid. PubChem. [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Contreras, R. H., et al. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. Magnetic Resonance in Chemistry. [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. Chemistry LibreTexts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]

- 8. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. myneni.princeton.edu [myneni.princeton.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. publish.uwo.ca [publish.uwo.ca]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-phenyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted pyrrole motif in numerous biologically active molecules and functional materials.[1][2] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing a detailed carbon framework of a molecule.[3]

This in-depth technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the ¹³C NMR analysis of this compound. We will delve into the theoretical prediction of the ¹³C chemical shifts, present a robust experimental protocol for data acquisition, and discuss the interpretation of the spectral data. This guide is designed to be a practical resource, blending fundamental principles with actionable insights for researchers in the field.

Theoretical Analysis: Predicting the ¹³C NMR Spectrum

The structure of this compound presents a fascinating case for ¹³C NMR analysis, with eleven unique carbon environments. The chemical shift of each carbon is influenced by a combination of factors, including its hybridization, the electronegativity of neighboring atoms, and the electronic effects (both inductive and resonance) of the phenyl and carboxylic acid substituents on the pyrrole ring.

A systematic approach to predicting the ¹³C NMR spectrum involves dissecting the molecule into its constituent parts—the pyrrole ring, the phenyl group, and the carboxylic acid—and considering the interplay of their electronic contributions.

Expected Chemical Shift Ranges:

-

Carboxylic Acid Carbon (-COOH): This carbon is typically found in the most downfield region of the spectrum, generally between 160-185 ppm, due to the strong deshielding effect of the two oxygen atoms.[4][5]

-

Aromatic and Heteroaromatic Carbons: Carbons within the phenyl and pyrrole rings will resonate in the aromatic region, typically from 100-150 ppm.[6][7] The specific chemical shifts will be modulated by the electronic nature of the substituents.

Detailed Predictions for this compound:

The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are based on established substituent effects on pyrrole and benzene rings.[8] The numbering convention used is as follows:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 160 – 165 | The carboxylic acid carbon is significantly deshielded by the two oxygen atoms. Its chemical shift is expected to be in the lower end of the typical range for carboxylic acids due to conjugation with the pyrrole ring.[5] |

| C2 | 125 – 130 | This quaternary carbon is directly attached to the electron-withdrawing carboxylic acid group and the nitrogen atom of the pyrrole ring. |

| C3 | 110 – 115 | This carbon is ortho to the carboxylic acid group and is expected to be shielded relative to the unsubstituted pyrrole. |

| C4 | 115 – 120 | The chemical shift of this carbon will be influenced by its position relative to the nitrogen and the substituents. |

| C5 | 128 – 133 | This carbon is adjacent to the nitrogen and is influenced by the phenyl group at the 1-position. |

| C1' | 138 – 142 | The ipso-carbon of the phenyl ring, attached to the pyrrole nitrogen. Its chemical shift is influenced by the nitrogen atom. |

| C2'/C6' | 120 – 125 | These carbons are ortho to the pyrrole ring and are expected to be shielded due to the electron-donating nature of the pyrrole nitrogen. |

| C3'/C5' | 128 – 132 | The meta carbons of the phenyl ring, with chemical shifts approaching that of unsubstituted benzene. |

| C4' | 125 – 130 | The para carbon of the phenyl ring, showing a moderate shift. |

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is crucial for accurate structural elucidation. The following protocol provides a standardized workflow.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 20-50 mg of this compound. A higher concentration is recommended for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the carboxylic acid proton and, to a lesser extent, the carbon. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound well and its residual solvent peaks do not typically interfere with the signals of interest.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Acquisition Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width: Approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

-

Acquisition Time (AQ): At least 1.0-1.5 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is important for accurate integration of quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration. A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum manually to obtain a flat baseline.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak.

-

Integrate the signals (note: in proton-decoupled ¹³C NMR, integration is not always quantitative but can provide a rough estimate of the number of carbons).

-

Experimental Workflow Diagram

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR analysis of this compound provides a wealth of structural information that is indispensable for researchers in drug discovery and materials science. By combining a theoretical understanding of chemical shifts with a rigorous experimental approach, unambiguous characterization of this and related molecules can be achieved. This guide has provided a framework for predicting, acquiring, and interpreting the ¹³C NMR spectrum of this important compound, emphasizing the causality behind experimental choices to ensure scientific integrity. The presented protocols and theoretical considerations serve as a valuable resource for scientists seeking to leverage the power of NMR spectroscopy in their research endeavors.

References

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537–3550.

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (7), 1165–1170.

-

ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylpyrrole-2-carboxylic acid. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Pyrrole-2-carboxylic acid. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

- Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(12), 2887–2894.

-

PubChem. (n.d.). 1-Phenylpyrrole. Retrieved from [Link]

- Al-Mughaid, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2577.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Chai, M., et al. (2022). Precursor-Directed Biosynthesis of Phenylpyrrole Analogues in Myrothecium verrucaria.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NMR Wiki. (2010, July 29). Databases. Retrieved from [Link]

-

ResearchGate. (2000, May). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

- Vaitkunaite, D., et al. (2018). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Colloid and Polymer Science, 296(10), 1715–1723.

-

ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]

-

Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds? [Online forum post]. r/OrganicChemistry. Retrieved from [Link]

- Leroux, P., & Gredt, M. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology, 7, 1989.

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer.

- Agustin, M. B. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Analytical Chemistry. IntechOpen.

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

- 1. 1-Phenylpyrrole-2-carboxylic acid | C11H9NO2 | CID 227455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-phenyl-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of 1-phenyl-1H-pyrrole-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the molecule's vibrational modes, presents detailed, field-proven protocols for sample analysis via both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques, and offers a systematic approach to spectral interpretation. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for the structural characterization of this and similar heterocyclic compounds.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate, with each functional group absorbing at a characteristic frequency. This produces a unique spectral "fingerprint," allowing for the rapid and non-destructive identification of molecular components.

This compound (C₁₁H₉NO₂) is a molecule comprised of three key structural units: a carboxylic acid, a pyrrole ring, and an N-substituted phenyl group. The interplay of these components, particularly the conjugation between the rings and the carboxylic acid, as well as intermolecular hydrogen bonding, gives rise to a distinct and interpretable IR spectrum. This guide provides the foundational knowledge required to leverage IR spectroscopy for the unambiguous structural confirmation of this target molecule.

Theoretical Framework: Predicting the Vibrational Landscape

The IR spectrum of this compound is best understood by dissecting the molecule into its primary functional constituents and considering their expected vibrational behaviors.

The Carboxylic Acid Moiety: A Dominant Spectral Feature

The carboxylic acid group is responsible for the most prominent and diagnostic peaks in the spectrum. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, a phenomenon that profoundly influences their vibrational frequencies.[1][2]

-

O-H Stretching: Instead of a sharp peak typical of alcohols, the O-H stretch of a carboxylic acid dimer appears as an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][3][4] This significant broadening is a direct consequence of the strong hydrogen bonding, which creates a continuum of O-H bond lengths and vibrational energies.[4] This band is often superimposed on the sharper C-H stretching peaks.[1][5]

-

C=O Stretching: The carbonyl (C=O) stretch gives rise to a very intense absorption. For a free (monomeric) carboxylic acid, this peak appears around 1760 cm⁻¹. However, dimerization and conjugation with the pyrrole ring weaken the C=O double bond, shifting this absorption to a lower wavenumber, typically in the 1710-1690 cm⁻¹ range.[3][4][5]

-

C-O Stretching and O-H Bending: The spectrum is further characterized by the C-O stretching vibration, which is coupled with the in-plane O-H bend, appearing in the 1320-1210 cm⁻¹ region.[1] An out-of-plane O-H bend also produces a broad, medium-intensity peak near 950-910 cm⁻¹.[1]

The Aromatic Systems: Pyrrole and Phenyl Rings

The N-phenyl and 2-carboxy substituted pyrrole rings contribute a series of absorptions that confirm the core heterocyclic structure.

-

Aromatic C-H Stretching: Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹ (typically 3150-3050 cm⁻¹) are characteristic of C-H bonds on the phenyl and pyrrole rings.

-

Ring C=C and C-N Stretching: A series of medium-to-strong intensity bands in the 1610-1450 cm⁻¹ region arise from the stretching vibrations within the aromatic framework of both the phenyl and pyrrole rings.

-

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are particularly diagnostic. For the monosubstituted phenyl ring, strong absorptions are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. The substituted pyrrole ring will also contribute characteristic C-H bending bands in the fingerprint region.

Summary of Expected Absorption Bands

The following table summarizes the key vibrational modes and their anticipated locations in the IR spectrum of this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| 3300 - 2500 | Strong, Broad | O-H Stretch (Carboxylic Acid Dimer) | A hallmark of carboxylic acids, very broad due to hydrogen bonding.[1][3] |

| 3150 - 3050 | Medium, Sharp | Aromatic C-H Stretch (Phenyl & Pyrrole) | Peaks will be superimposed on the broad O-H absorption.[1] |

| 1710 - 1690 | Strong, Sharp | C=O Stretch (Conjugated Carboxylic Acid Dimer) | Lowered from ~1760 cm⁻¹ due to conjugation and H-bonding.[4][5] |

| 1610 - 1450 | Medium-Strong | Aromatic C=C & C-N Ring Stretches (Phenyl & Pyrrole) | A series of bands indicating the aromatic framework. |

| 1440 - 1395 | Medium | In-plane O-H Bend | May overlap with C-H bending bands.[1] |

| 1320 - 1210 | Strong | C-O Stretch (Coupled with O-H bend) | A strong band characteristic of the carboxylic acid group.[1] |

| 950 - 910 | Medium, Broad | Out-of-plane O-H Bend | Another characteristic feature of dimeric carboxylic acids.[1] |

| 770 - 730 & 710 - 690 | Strong | Out-of-plane Aromatic C-H Bend (Monosubstituted Phenyl) | Strong, sharp peaks highly indicative of the monosubstituted phenyl ring. |

Experimental Protocols for Spectrum Acquisition

The quality and reliability of an IR spectrum are critically dependent on the sample preparation technique. As this compound is a solid at room temperature, two primary methods are recommended: the traditional KBr pellet method and the more modern ATR technique.

Method 1: Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This classic technique involves dispersing the solid sample within an IR-transparent salt matrix.

-

Principle & Rationale: Potassium Bromide (KBr) is used because it is transparent to mid-infrared radiation and, under pressure, will form a glassy, transparent pellet.[6] The key to a high-quality spectrum is the meticulous exclusion of water. KBr is highly hygroscopic and will readily absorb atmospheric moisture, which introduces strong, interfering O-H absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹).[7] Therefore, using spectroscopy-grade KBr that has been thoroughly dried is a self-validating step crucial for trustworthiness.[7][8]

-

Detailed Protocol:

-

Material Preparation: Gently heat the agate mortar, pestle, and die set in a 110°C oven for 2-3 hours and allow them to cool to room temperature in a desiccator to remove adsorbed moisture.[7][9] Use spectroscopy-grade KBr powder stored in a desiccator.

-

Sample Grinding: Place approximately 1-2 mg of this compound into the agate mortar. Grind the sample until it is a fine, uniform powder.

-

Mixing: Add approximately 200-250 mg of the dried KBr powder to the mortar.[6] Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. The goal is to disperse the sample, not to further grind the KBr.[7]

-

Pellet Pressing: Transfer the mixture to the sleeve of a 13 mm pellet die. Assemble the die and place it in a hydraulic press.

-

Pressure Application: Gradually apply a force of approximately 8-10 metric tons.[6] Hold this pressure for 1-2 minutes to allow the KBr to flow and form a solid, transparent disc.[7]

-

Pellet Ejection & Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be transparent or translucent. Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum should be run using a pure KBr pellet.[8]

-

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid sampling technique that requires minimal sample preparation.

-

Principle & Rationale: This technique is based on the phenomenon of total internal reflection.[10] An IR beam is guided through a crystal of high refractive index (e.g., diamond). The sample is pressed firmly against this crystal. At the point of reflection, an "evanescent wave" penetrates a very short distance (0.5-2 µm) into the sample, where absorption can occur.[11] The attenuated beam is then directed to the detector. The primary advantage is the elimination of pellet preparation, making it fast and highly reproducible.[12] Good physical contact between the sample and the crystal is essential for a strong signal.

-

Detailed Protocol:

-

Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.

-

Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to ratio out signals from the atmosphere (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the integrated pressure anvil and turn the knob until it clicks or indicates sufficient pressure has been applied. This ensures intimate contact between the solid sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted (e.g., 32 scans) to achieve an adequate signal-to-noise ratio.[13] After analysis, clean the crystal thoroughly.

-

Spectral Interpretation and Analysis

A systematic analysis of the acquired spectrum, from high to low wavenumber, allows for the confident confirmation of the molecular structure.

-

High-Wavenumber Region (4000-2500 cm⁻¹): The first area to inspect is for the defining O-H stretch of the carboxylic acid. Look for the extremely broad absorption centered around 3000 cm⁻¹.[1][3] Riding on top of this broad feature, you should be able to resolve weaker, sharp peaks just above 3000 cm⁻¹, which correspond to the C-H stretches of the phenyl and pyrrole rings.

-

Carbonyl Region (1800-1650 cm⁻¹): This region is dominated by the C=O stretch. A very strong, sharp band between 1710-1690 cm⁻¹ is a definitive indicator of a conjugated, hydrogen-bonded carboxylic acid.[5] Its high intensity makes it one of the most reliable peaks in the spectrum.

-

Fingerprint Region (1650-650 cm⁻¹): This complex region contains a wealth of structural information.

-

Ring Stretching: Identify the series of bands between 1610-1450 cm⁻¹ corresponding to the C=C and C-N stretching modes of the two aromatic rings.

-

C-O and O-H Vibrations: Locate the strong C-O stretch near 1300 cm⁻¹ and the broad out-of-plane O-H bend around 920 cm⁻¹.[1]

-

Substitution Pattern: Finally, confirm the monosubstituted phenyl group by identifying the strong C-H out-of-plane bending bands, typically appearing as two distinct peaks between 770-690 cm⁻¹.

-

Conclusion

The infrared spectrum of this compound is rich with features that enable its unambiguous identification. The presence of the exceptionally broad O-H stretch, a strong carbonyl absorption below 1710 cm⁻¹, and a combination of aromatic C-H and ring vibrations in the fingerprint region provide a robust and self-validating spectral signature. By employing the meticulous experimental protocols for either KBr pellet or ATR analysis as detailed in this guide, researchers can reliably obtain high-quality data for structural verification and quality control, underpinning the integrity of their scientific and developmental endeavors.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Vibrational dynamics of carboxylic acid dimers in gas and dilute solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. echemi.com [echemi.com]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. shimadzu.com [shimadzu.com]

- 9. azom.com [azom.com]

- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Mass Spectrometric Analysis of 1-phenyl-1H-pyrrole-2-carboxylic acid

Introduction

1-phenyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a phenyl group attached to the nitrogen of a pyrrole ring, which is further substituted with a carboxylic acid group. As a scaffold, it is of significant interest to researchers in medicinal chemistry and drug development. Accurate structural elucidation and quantification are paramount, and mass spectrometry (MS) stands as the definitive analytical tool for this purpose. This guide provides an in-depth examination of the mass spectrometric behavior of this compound, offering field-proven methodologies and a detailed analysis of its fragmentation patterns. We will explore the causality behind experimental choices, from ionization source selection to the interpretation of tandem MS data, to provide a comprehensive and trustworthy resource for scientists.

Physicochemical Properties and Foundational Data

A robust analytical method begins with a thorough understanding of the analyte's fundamental properties. These characteristics directly influence decisions regarding sample preparation, chromatography, and mass spectrometry parameters.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1][2][3] |

| Average Molecular Weight | 187.19 g/mol | [1][2][3] |

| Monoisotopic Mass | 187.06332853 Da | [1] |

| Structure | A phenyl group N-substituted on a pyrrole ring with a carboxylic acid at the C2 position. | [1] |

| Predicted pKa | 4.37 ± 0.10 | [4] |

Core Principles for Mass Spectrometric Analysis

The structure of this compound, containing both an acidic proton and aromatic systems, dictates the optimal approach for its analysis by mass spectrometry.

Ionization Technique: The Case for Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the premier technique for analyzing polar and ionizable molecules like this compound. ESI is a "soft ionization" method, meaning it imparts minimal energy to the analyte during the ionization process.[5] This is crucial as it ensures the preservation of the intact molecule, allowing for the confident determination of its molecular weight via the molecular ion (or, more accurately, a pseudomolecular ion).

Expert Insight: The key to ESI's effectiveness here lies in the carboxylic acid moiety. This functional group is readily ionizable in solution.

-

Negative Ion Mode (-ESI): By raising the pH of the solvent (e.g., with a trace of ammonium hydroxide or by using a buffered mobile phase), the carboxylic acid is easily deprotonated to form a carboxylate anion. This pre-formed ion in solution is then efficiently transferred to the gas phase by the ESI process, resulting in a highly intense signal for the deprotonated molecule, [M-H]⁻ . For carboxylic acids, this is typically the most sensitive mode of operation.[6][7]

-

Positive Ion Mode (+ESI): While the pyrrole nitrogen can be protonated, the acidity of the carboxylic acid makes negative mode the more natural choice. However, positive ion mode can still be effective, yielding the protonated molecule, [M+H]⁺ . Furthermore, the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), is common.[6][8]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While a full scan MS1 spectrum confirms the mass of the parent molecule, it provides little structural information. Tandem mass spectrometry (MS/MS) is required to unlock this detail. In an MS/MS experiment, the parent ion of interest (e.g., the [M-H]⁻ ion at m/z 186.06) is selectively isolated, energized through collision with an inert gas (Collision-Induced Dissociation, CID), and caused to fragment. The resulting product ions are then mass analyzed, producing a fragmentation spectrum that serves as a structural fingerprint of the molecule.

Experimental Workflow: A Self-Validating Protocol

This section outlines a comprehensive LC-MS/MS workflow. The protocol is designed to be self-validating, where the results from each step logically inform the next.

Sample Preparation Protocol

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution into a solvent mixture that mirrors the initial mobile phase conditions (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography (LC) Method

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

Causality: Formic acid is used to acidify the mobile phase, which sharpens chromatographic peak shape by ensuring the carboxylic acid is fully protonated during its interaction with the C18 stationary phase.

Mass Spectrometry Parameters

The following are robust starting parameters for a typical quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer.

| Parameter | Recommended Setting (Negative ESI) | Recommended Setting (Positive ESI) |

| Ionization Mode | ESI- | ESI+ |

| Capillary Voltage | 3.0 kV | 3.5 kV |

| Source Temperature | 120 °C | 120 °C |

| Desolvation Gas Temp. | 350 °C | 350 °C |

| Desolvation Gas Flow | 800 L/hr | 800 L/hr |

| MS1 Scan Range | m/z 50 - 400 | m/z 50 - 400 |

| Precursor Ion for MS/MS | m/z 186.06 | m/z 188.07 |

| Collision Energy (CID) | 10-30 eV (Ramp) | 15-40 eV (Ramp) |

Fragmentation Pathway Analysis

The fragmentation patterns are highly dependent on the ionization mode. The substituent on the pyrrole ring plays a significant role in directing the fragmentation pathways.[9]

Negative Ion Mode ([M-H]⁻) Fragmentation

This mode is anticipated to provide the most characteristic fragmentation. The precursor ion is the deprotonated molecule at m/z 186.06 .

-

Primary Fragmentation (Decarboxylation): The most favorable and diagnostic fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂), a loss of 44.00 Da.[10] This results in the formation of the 1-phenylpyrrole anion at m/z 142.07 . The stability of the CO₂ molecule makes this a very low-energy, highly efficient process.

-

Secondary Fragmentation: Further fragmentation of the m/z 142.07 ion is less likely but could involve cleavage of the N-phenyl bond or ring opening, though these would require higher collision energies.

Table of Expected Negative Ions:

| Ion Description | Proposed Formula | Calculated m/z |

|---|---|---|

| [M-H]⁻ (Precursor) | [C₁₁H₈NO₂]⁻ | 186.06 |

| [M-H-CO₂]⁻ | [C₁₀H₈N]⁻ | 142.07 |

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, the precursor ion is the protonated molecule at m/z 188.07 . The fragmentation is generally more complex than in negative mode.

-

Loss of Water: A common fragmentation for protonated carboxylic acids is the loss of a water molecule (H₂O), a neutral loss of 18.01 Da, leading to a fragment ion at m/z 170.06 . This likely forms a stable acylium ion.

-

Loss of Formic Acid: The loss of the entire carboxylic acid group as formic acid (HCOOH), a neutral loss of 46.01 Da, is also a plausible pathway. This would result in the 1-phenylpyrrole cation at m/z 142.08 .

-

Formation of Phenyl Cation: Cleavage of the N-C bond connecting the phenyl and pyrrole rings can lead to the formation of the phenyl cation at m/z 77.04 . This is a common fragment for phenyl-substituted compounds.

Table of Expected Positive Ions:

| Ion Description | Proposed Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ (Precursor) | [C₁₁H₁₀NO₂]⁺ | 188.07 |

| [M+Na]⁺ (Adduct) | [C₁₁H₉NO₂Na]⁺ | 210.05 |

| [M+H-H₂O]⁺ | [C₁₁H₈NO]⁺ | 170.06 |

| [M+H-HCOOH]⁺ | [C₁₀H₈N]⁺ | 142.08 |

| Phenyl Cation | [C₆H₅]⁺ | 77.04 |

Summary and Best Practices

The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed.

-

Primary Recommendation: For routine detection and quantification, negative ion mode ESI is superior due to the high efficiency of forming the [M-H]⁻ ion. The subsequent MS/MS transition from m/z 186.06 to m/z 142.07 (loss of CO₂) is an excellent choice for a highly specific and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay.

-

Structural Confirmation: For definitive structural confirmation, acquiring data in both positive and negative ion modes is advised. The complementary fragmentation patterns provide a higher degree of confidence in the identification.

-

High-Resolution MS: The use of high-resolution mass spectrometry (e.g., TOF, Orbitrap) is critical to confirm the elemental composition of precursor and fragment ions, distinguishing them from isobaric interferences.

This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to confidently analyze this compound and related structures, ensuring data of the highest scientific integrity.

References

- 1. 1-Phenylpyrrole-2-carboxylic acid | C11H9NO2 | CID 227455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Phenyl-1H-pyrrole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure of 1-phenyl-1H-pyrrole-2-carboxylic acid: An Analytical and Methodological Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-pyrrole-2-carboxylic acid is a molecule of significant interest in medicinal chemistry and materials science. As a derivative of pyrrole-2-carboxylic acid, it shares a structural motif found in various natural products and bioactive compounds. The introduction of a phenyl group at the N1 position dramatically influences its electronic properties, conformation, and intermolecular interactions, which in turn dictate its solid-state structure and, ultimately, its physical and biological properties. A precise understanding of its three-dimensional arrangement in the crystalline state is paramount for rational drug design, polymorphism screening, and the development of novel materials.

This technical guide provides a comprehensive overview of the crystal structure of this compound. While a definitive, publicly available crystal structure for this specific molecule is not widely reported, this guide will leverage the known crystal structure of the parent compound, 1H-pyrrole-2-carboxylic acid, as a foundational model. We will explore the anticipated structural modulations introduced by the N-phenyl substituent and provide a detailed, field-proven methodology for its empirical determination via single-crystal X-ray diffraction.

I. The Archetype: Crystal Structure of 1H-Pyrrole-2-Carboxylic Acid

To appreciate the structural nuances of this compound, we first examine the crystal structure of its parent compound, 1H-pyrrole-2-carboxylic acid. This molecule crystallizes in the monoclinic space group with key crystallographic parameters summarized below.

In the solid state, 1H-pyrrole-2-carboxylic acid molecules form centrosymmetric dimers through robust O-H···O hydrogen bonds between the carboxylic acid moieties. These dimers are further interconnected by N-H···O hydrogen bonds, creating chains that propagate through the crystal lattice.[1][2] The pyrrole ring and the carboxylic acid group are nearly coplanar, facilitating efficient packing.

Table 1: Crystallographic Data for 1H-Pyrrole-2-Carboxylic Acid [1]

| Parameter | Value |

| Chemical Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.080 (3) |

| b (Å) | 5.0364 (10) |

| c (Å) | 14.613 (3) |

| β (°) | 98.969 (3) |

| Volume (ų) | 1023.6 (3) |

| Z | 8 |

| Temperature (K) | 173 |

II. The N-Phenyl Effect: Postulated Crystal Structure of this compound

The introduction of a phenyl group at the N1 position of the pyrrole ring is expected to induce significant changes in the crystal packing. The primary structural questions revolve around the conformation of the molecule (specifically, the dihedral angle between the phenyl and pyrrole rings) and the nature of the intermolecular interactions.

Molecular Conformation

The rotational freedom around the N-C(phenyl) bond will likely result in a non-coplanar arrangement of the two aromatic rings to minimize steric hindrance. This dihedral angle will be a critical determinant of the overall molecular shape and how the molecules pack in the crystal lattice.

Intermolecular Interactions

While the strong O-H···O hydrogen bonding motif forming carboxylic acid dimers is likely to be preserved, the N-H···O interactions of the parent structure will be absent. Instead, we can anticipate the following interactions to play a crucial role in the crystal packing of this compound:

-

π-π Stacking: The presence of two aromatic rings (phenyl and pyrrole) introduces the possibility of π-π stacking interactions, which could lead to the formation of columnar or herringbone packing motifs.

-

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving the aromatic C-H donors and the carboxylic oxygen acceptors or the π-systems of the rings, will likely contribute to the overall stability of the crystal structure.

The interplay of these forces will dictate the final, most thermodynamically stable crystal packing.

III. The Path to Elucidation: A Methodological Workflow for Crystal Structure Determination